molecular formula C10H8BrNOS B1283052 (4-Bromophenyl)(thiazol-2-yl)methanol CAS No. 356552-30-2

(4-Bromophenyl)(thiazol-2-yl)methanol

Cat. No. B1283052
CAS RN: 356552-30-2
M. Wt: 270.15 g/mol
InChI Key: WJQRNBMHNPHGCA-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)(thiazol-2-yl)methanol” is a heterocyclic organic compound with the empirical formula C10H8BrNOS and a molecular weight of 270.15 .


Molecular Structure Analysis

The molecular structure of “(4-Bromophenyl)(thiazol-2-yl)methanol” can be represented by the SMILES string BrC1=CC=C(C=C1)C2=CSC(CO)=N2 . The InChI representation is 1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 .


Physical And Chemical Properties Analysis

“(4-Bromophenyl)(thiazol-2-yl)methanol” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including compounds like (4-Bromophenyl)(thiazol-2-yl)methanol, have been studied for their potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases .

Analgesic and Anti-inflammatory Uses

Research has indicated that thiazole compounds exhibit significant analgesic and anti-inflammatory activities. This makes them valuable in the development of new pain relief and anti-inflammatory drugs .

Antimicrobial and Antifungal Effects

The thiazole moiety is present in many compounds with antimicrobial and antifungal efficacy. This includes potential applications in creating new treatments for bacterial and fungal infections .

Antiviral and Antiretroviral Therapy

Thiazole derivatives have shown promise in antiviral and antiretroviral therapies. They could play a role in the treatment of diseases like HIV, contributing to the development of new drugs .

Antitumor and Cytotoxic Activity

Some thiazole derivatives have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines. This suggests a potential application in cancer therapy, particularly in the synthesis of compounds with antitumor properties .

Neuroprotective Properties

The neuroprotective potential of thiazole compounds is another area of interest. They may contribute to the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Diuretic and Antihypertensive Effects

Thiazoles have been associated with diuretic and antihypertensive activities, indicating their use in managing conditions like hypertension and aiding in the excretion of excess fluids .

Chemical Reaction Accelerators

Due to the reactive nature of the thiazole ring, these compounds can be used as accelerators in chemical reactions, which has implications in various industrial and research applications .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively. The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, which include wearing protective gloves/eye protection, rinsing mouth if swallowed, and contacting a POISON CENTER or doctor if feeling unwell .

properties

IUPAC Name

(4-bromophenyl)-(1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6,9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQRNBMHNPHGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=NC=CS2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565918
Record name (4-Bromophenyl)(1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

356552-30-2
Record name (4-Bromophenyl)(1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the same protocol as described in example 22, step 1, 2-bromothiazole (451 μL, 5.0 mmol) was added to 4-bromobenzaldehyde (1.018 g, 5.5 mmol). The crude residue was chromatographed on silica gel using 50% ethyl acetate in hexanes to afford the title compound.
Quantity
451 μL
Type
reactant
Reaction Step One
Quantity
1.018 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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